1,4,7-Trioxa-10,13-diazacyclopentadecane

Molecular recognition Host–guest chemistry Electrospray ionization mass spectrometry

1,4,7-Trioxa-10,13-diazacyclopentadecane (CAS 60350-17-6; also registered as CAS 31249-95-3 under the IUPAC name 1,4,10-trioxa-7,13-diazacyclopentadecane), commercially known as Kryptofix® 21 or 1,7-diaza-15-crown-5, is a 15-membered mixed-donor macrocycle containing three ether oxygen and two secondary amine nitrogen atoms. With molecular formula C₁₀H₂₂N₂O₃ and a molecular weight of 218.29 g/mol, this compound belongs to the diaza-crown ether family and is supplied as a white crystalline solid (mp 88–91 °C) with ≥97% purity (perchloric acid titration).

Molecular Formula C10H22N2O3
Molecular Weight 218.29 g/mol
CAS No. 60350-17-6
Cat. No. B15464776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Trioxa-10,13-diazacyclopentadecane
CAS60350-17-6
Molecular FormulaC10H22N2O3
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CNCCOCCOCCOCCN1
InChIInChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2
InChIKeyHVPIIRJYGHPRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7-Trioxa-10,13-diazacyclopentadecane (CAS 60350-17-6): Procurement-Relevant Chemical Identity and Macrocycle Class Profile


1,4,7-Trioxa-10,13-diazacyclopentadecane (CAS 60350-17-6; also registered as CAS 31249-95-3 under the IUPAC name 1,4,10-trioxa-7,13-diazacyclopentadecane), commercially known as Kryptofix® 21 or 1,7-diaza-15-crown-5, is a 15-membered mixed-donor macrocycle containing three ether oxygen and two secondary amine nitrogen atoms [1]. With molecular formula C₁₀H₂₂N₂O₃ and a molecular weight of 218.29 g/mol, this compound belongs to the diaza-crown ether family and is supplied as a white crystalline solid (mp 88–91 °C) with ≥97% purity (perchloric acid titration) . The incorporation of two nitrogen atoms into the 15-crown-5 framework profoundly alters cation binding preferences, complex stoichiometry, and the capacity for N-functionalization relative to all-oxygen crown ethers, establishing this scaffold as a versatile platform for chemosensor development, selective metal extraction, and supramolecular construction [2].

Why 1,4,7-Trioxa-10,13-diazacyclopentadecane Cannot Be Interchanged with 15-Crown-5, Monoaza-15-Crown-5, or Other Diaza-Crown Ethers


Generic substitution among in-class crown ethers risks catastrophic loss of selectivity in cation binding applications because the identity, number, and position of heteroatom donors fundamentally dictate complex stability, stoichiometry, and electrochemical behaviour. Replacing even one ether oxygen with an NH group in the 15-crown-5 framework alters the stability of Li⁺ and Na⁺ complexes, as demonstrated by polarographic complex formation constant measurements in acetonitrile [1]. The 1,7-diaza-15-crown-5 scaffold exhibits a unique two-successive-anodic-wave electrochemical signature at the dropping mercury electrode, whereas its 12-membered diaza analog (1,7-diaza-12-crown-4) and monoaza-crown ethers produce only a single one-electron anodic wave, reflecting fundamentally different mercury coordination chemistry [1]. Furthermore, N,N′-disubstituted derivatives of diaza-15-crown-5 display ion-binding properties exquisitely dependent on the nature of the pendant arms, with N,N′-bis(aminoalkyl) derivatives exhibiting unusually high but non-selective efficiency, while bibracchial lariat ether variants achieve calcium selectivities that rival cryptands [2][3]. These observations compel compound-specific, data-driven procurement rather than class-level substitution.

Quantitative Differentiation Evidence for 1,4,7-Trioxa-10,13-diazacyclopentadecane Versus Closest Analogs


Alkali Metal Binding Selectivity Profile by ESI-MS: 1,7-Diaza-15-Crown-5 vs. 15-Crown-5 vs. 18-Crown-6

In a direct head-to-head electrospray ionization mass spectrometry (ESI-MS) study, the alkali metal (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) binding selectivities of 1,7-diaza-15-crown-5 were quantitatively compared with those of the two benchmark reference crown ethers, 15-crown-5 (all-oxygen) and 18-crown-6. Relative binding selectivities were estimated from mass spectral intensities of the metal complexes and validated against calculated equilibrium distributions [1]. The incorporation of two NH nitrogens into the 15-crown-5 ring shifts the selectivity profile relative to the all-oxygen analog; the diaza framework alters the cavity's effective size, donor atom hardness, and hydrogen-bonding capacity, which collectively modulate the selectivity order across the alkali metal series [1].

Molecular recognition Host–guest chemistry Electrospray ionization mass spectrometry

Anodic Behaviour at the Dropping Mercury Electrode: Two-Wave vs. One-Wave Differentiation from Diaza-12-Crown-4 and Monoaza-Crowns

Direct-current polarography in acetonitrile revealed a stark electrochemical differentiation between 1,7-diaza-15-crown-5 and its closest structural analogs. At the dropping mercury electrode (DME), 1,7-diaza-15-crown-5 gives two successive anodic waves, whereas diaza-12-crown-4 and all tested monoaza-crown ethers produce only a single one-electron anodic wave corresponding to formation of ½[HgL₂]²⁺ [1]. The second anodic wave observed exclusively for 1,7-diaza-15-crown-5 is attributed to stabilization of the monomeric mercurous ion (Hg⁺) as [HgL]²⁺, a species that is not accessible with the 12-membered or monoaza analogs [1].

Electroanalytical chemistry Mercury coordination Anodic stripping

Pbᴵᴵ/Znᴵᴵ and Pbᴵᴵ/Caᴵᴵ Selectivity of 1,10-Diaza-15-Crown-5 Receptors vs. 1,7-Diaza-12-Crown-4 Analogs

pH-potentiometric titration at 25 °C in 0.1 M KNO₃ was used to determine stability constants of the macrocyclic receptor N,N′-bis[(6-carboxy-2-pyridyl)methyl]-1,10-diaza-15-crown-5 (H₂bp15c5) with Znᴵᴵ, Cdᴵᴵ, Pbᴵᴵ, and Caᴵᴵ. The stability constants follow the order Pbᴵᴵ > Cdᴵᴵ >> Znᴵᴵ > Caᴵᴵ, giving bp15c5 very important Pbᴵᴵ/Znᴵᴵ and Pbᴵᴵ/Caᴵᴵ selectivities [1]. This behaviour stands in marked contrast to the related receptor derived from 1,7-diaza-12-crown-4, which provides very similar complex stabilities for Znᴵᴵ and Pbᴵᴵ and thus negligible Pbᴵᴵ/Znᴵᴵ discrimination [1]. DFT calculations at the B3LYP level further predict that the 15-membered ring supports heptadentate (Cdᴵᴵ) or hexadentate (Znᴵᴵ, Pbᴵᴵ) coordination, with the 6s lone pair on Pbᴵᴵ stereochemically active, a feature not achievable in the 12-membered diaza framework [1].

Lead sensing Heavy metal extraction Potentiometric titration

Iodine Complexation Stoichiometry and Formation Constant: 1:2 (DA15C5:I₂) Complex with log Kf = 6.89 in Chloroform

The complex formation reaction between iodine and 1,7-diaza-15-crown-5 (DA15C5) was studied spectrophotometrically in chloroform at 25 °C. The resulting molecular complex has a 1:2 (DA15C5:I₂) stoichiometry and was formulated as (DA15C5···I⁺)I₃⁻, with the formation constant evaluated by computer fitting of absorbance-mole ratio data as log Kf = 6.89 ± 0.09 [1]. Conductivity measurements revealed that the gradual release of triiodide ion from its contact ion-paired form in the molecular complex into solution is the rate-determining step, with a rate constant k = (8.8 ± 0.2) × 10⁻³ min⁻¹ [1]. While no direct comparator data for the all-oxygen 15-crown-5 iodine complex was reported in the same study, the formation of a charge-separated (I⁺)(I₃⁻) species is enabled by the Lewis basicity of the two nitrogen atoms, which can stabilize the iodonium cation (I⁺) through N→I⁺ dative bonding—a mechanism not available to all-oxygen crown ethers.

Charge-transfer complex Spectrophotometric titration Triiodide chemistry

Fluorescent Na⁺ Indicator Platform: 1,7-Diaza-15-Crown-5 as the Core Scaffold for SBFI and Biological Na⁺ Imaging Probes

The 1,7-diaza-15-crown-5 scaffold serves as the essential chelating core of SBFI (sodium-binding benzofuran isophthalate), the first and most widely used fluorescent indicator for intracellular Na⁺ imaging [1][2]. A systematic study of fluorescent sodium ion indicators based on this scaffold demonstrated that the nitrogen atom substituents on the diaza-crown regulate both the selectivity and affinity of Na⁺ binding, while the nature of the appended fluorophore controls the type of fluorescent response (PET quenching, ICT, or fluorescence enhancement) [2]. Probes built on the 1,7-diaza-15-crown-5 skeleton exhibit Na⁺ specificity suitable for biological applications, with typical Kd values in the low millimolar range appropriate for physiological Na⁺ concentrations [2]. In contrast, the all-oxygen 15-crown-5 lacks the nitrogen attachment points required for covalent fluorophore conjugation, precluding its direct use in fluorescent indicator design. Similarly, monoaza-15-crown-5 offers only a single functionalization site, limiting the range of accessible photophysical tuning mechanisms compared to the dual-nitrogen 1,7-diaza framework.

Fluorescent chemosensor Sodium imaging Intracellular probing

Selective Cuᴵᴵ Membrane Transport by Cooperative Carrier: 1,7-Diaza-15-Crown-5 + Palmitic Acid

A mixture of 1,7-diaza-15-crown-5 and palmitic acid was found to function as a highly efficient and selective cooperative carrier for uphill transport of Cuᴵᴵ ions through a chloroform liquid membrane [1]. The transport mechanism relies on the cooperative action of the diaza-crown ether (which provides selective Cuᴵᴵ recognition and coordination) and the fatty acid (which provides lipophilic counter-anion exchange for membrane permeability). This cooperative transport behaviour is specific to the diaza-crown scaffold because the nitrogen atoms participate directly in Cuᴵᴵ coordination while also enabling the acid–base interaction with palmitic acid. All-oxygen crown ethers such as 15-crown-5 cannot engage in this cooperative acid–base pairing, and monoaza analogs offer only one nitrogen for both metal coordination and acid interaction, compromising transport efficiency.

Liquid membrane transport Copper separation Cooperative carrier

Evidence-Backed Procurement Scenarios for 1,4,7-Trioxa-10,13-diazacyclopentadecane (Kryptofix® 21)


Development of Ratiometric Fluorescent Na⁺ Indicators for Intracellular Imaging

1,7-Diaza-15-crown-5 is the essential bifunctional macrocyclic scaffold for constructing SBFI-class fluorescent sodium indicators. Its two nitrogen atoms permit covalent attachment of two distinct fluorophore moieties, enabling ratiometric (dual-wavelength excitation or emission) Na⁺ sensing in living cells [1]. Neither all-oxygen 15-crown-5 (zero N-attachment sites) nor monoaza-15-crown-5 (single site) can support ratiometric designs. Researchers synthesizing custom Na⁺ probes with tailored Kd values, spectral properties, or cell-permeability characteristics should procure this specific diaza-crown rather than any analog, as N-substituent variation on the 1,7-diaza framework is the established route to modulate selectivity and binding affinity [1].

Pbᴵᴵ-Selective Extraction, Sensing, and Environmental Remediation Platforms

N,N′-difunctionalized derivatives of diaza-15-crown-5 exhibit a stability constant order of Pbᴵᴵ > Cdᴵᴵ >> Znᴵᴵ > Caᴵᴵ, providing pronounced Pbᴵᴵ/Znᴵᴵ and Pbᴵᴵ/Caᴵᴵ discrimination [1]. This selectivity is entirely absent in the analogous 1,7-diaza-12-crown-4 receptor, which yields near-identical Znᴵᴵ and Pbᴵᴵ complex stabilities [1]. For procurement in Pbᴵᴵ sensor development or lead-selective extraction membranes, the 15-membered diaza ring is mandatory; the 12-membered variant will not deliver the required Pbᴵᴵ/Znᴵᴵ discrimination. Diazadibenzocrown ethers incorporating the diaza-15-crown-5 substructure have also been validated as effective Pb²⁺ extractants and carriers in plasticized cellulose triacetate membranes [2].

Electrochemical Sensor and Voltammetric Detection Platforms Exploiting Unique Hg Coordination

The distinctive two-successive-anodic-wave behaviour of 1,7-diaza-15-crown-5 at mercury electrodes, arising from its ability to stabilize monomeric Hg⁺ as [HgL]²⁺, provides an electrochemical signature unavailable from any monoaza-crown ether or the 12-membered diaza analog [1]. Electroanalytical chemists developing mercury-film or hanging mercury drop electrodes for metal ion detection can exploit this unique redox fingerprint for selective signal generation or interference discrimination. Procurement of the correct ring-size diaza-crown is critical: 1,7-diaza-12-crown-4 would produce only a single anodic wave and would not support the Hg⁺ stabilization chemistry [1].

Heterogeneous Catalysis: Kryptofix® 21-Functionalized Magnetic Nanoparticles for Click Chemistry

Kryptofix® 21 (1,7-diaza-15-crown-5) has been successfully immobilized onto Fe₃O₄/MCM-41 magnetic nanoparticles via N-propylsilica linkage, producing a recoverable nanocatalyst (copper–Kryptofix-21–Fe₃O₄/MCM-41) for regioselective 1,2,3-triazole synthesis via click chemistry [1]. The diaza-crown serves both as a Cuᴵ coordination site and as a phase-transfer interface. This functional material application leverages the unique combination of nitrogen donor atoms (for Cu coordination) and the macrocyclic cavity (for substrate preorganization) that is not replicable with all-oxygen crown ethers. N₂O₄ chemisorbed onto n-propylsilica Kryptofix 21 has also been employed as a functional polymer for the fast oxidation of urazoles and 1,4-dihydropyridines [2].

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